molecular formula C19H22FN3O2 B2433594 N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953233-35-7

N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Numéro de catalogue: B2433594
Numéro CAS: 953233-35-7
Poids moléculaire: 343.402
Clé InChI: KWVDSMUXPUNGAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • CCR2 Receptor Antagonists : A study by Butora et al. (2006) explored the development of CCR2 receptor antagonists, focusing on small molecule compounds with central aromatic portions. These antagonists showed high binding affinity and selectivity toward chemokine receptors, indicating potential use in treating conditions influenced by these receptors.

  • α-Amylase Inhibitors : Research by Mathew et al. (2015) synthesized various N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives and evaluated them as α-amylase inhibitors. The significant activity of these compounds suggests potential applications in treating diabetes or obesity.

  • Anticancer Activity : A study by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives with antioxidant activity. These compounds showed promising results in in vitro antioxidant activity tests, suggesting potential in cancer research.

  • Lipoxygenase Inhibitors : Aziz‐ur‐Rehman et al. (2016) researched the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These heterocyclic compounds displayed moderately good activities, indicating potential therapeutic applications in diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).

  • Anticonvulsant Agents : Kamiński et al. (2015) synthesized hybrid compounds derived from (2,5-dioxopyrrolidin-1-yl)butanamides, showing broad spectra of activity in preclinical seizure models. This indicates their potential as new anticonvulsant agents (Kamiński et al., 2015).

  • Butyrylcholinesterase Inhibitors : Dundar et al. (2019) synthesized novel pyridazinone derivatives and evaluated them as butyrylcholinesterase inhibitors. These compounds showed potential for Alzheimer's disease treatment (Dundar et al., 2019).

  • Tyrosinase and Melanin Inhibitors : Research by Raza et al. (2019) involved synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluating them as tyrosinase and melanin inhibitors. These compounds showed promising results, suggesting potential in the treatment of pigmentation disorders.

  • Antimicrobial Agents : A study by Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing pyrazole, thiophene, thiazole, and thiadiazole derivatives with moderate antimicrobial activity.

  • Analgesic and Anti-inflammatory Activity : Gökçe et al. (2011) synthesized 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives for reducing gastrointestinal toxicity of NSAIDs, demonstrating significant analgesic and anti-inflammatory activities (Gökçe et al., 2011).

  • Antifungal Activities : Lee et al. (1999) tested N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides for fungicidal activities against various fungi, showing good to excellent activities in some cases (Lee et al., 1999).

Propriétés

IUPAC Name

N-cyclopentyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-3-6-18(24)21-16-4-1-2-5-16/h7-12,16H,1-6,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVDSMUXPUNGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.